molecular formula C10H7N3O4 B8227316 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid

5-(1H-1,2,4-Triazol-1-yl)isophthalic acid

Cat. No.: B8227316
M. Wt: 233.18 g/mol
InChI Key: QBSPMFYSIXEACD-UHFFFAOYSA-N
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Description

5-(1H-1,2,4-Triazol-1-yl)isophthalic acid (H₂TIA) is a versatile, multifunctional organic ligand specifically designed for constructing advanced metal-organic frameworks (MOFs) and coordination polymers . Its molecular structure integrates two key functional units: a rigid aromatic dicarboxylate and a 1,2,4-triazole ring . This combination provides multiple coordination sites, allowing the ligand to form stable, porous structures with various metal ions, including transition metals like Co(II), Mn(II), and Cu(II) . The exposed nitrogen atom on the triazole ring acts as a basic site, strengthening interactions with guest molecules and enhancing the material's functional properties . This ligand is central to research in materials science and chemistry, enabling the creation of MOFs with potential applications in gas adsorption and separation—particularly for carbon dioxide (CO₂) and formaldehyde (HCHO) —as well as in the study of magnetic materials . Researchers also utilize its structural properties in the development of supramolecular assemblies and metallogels for sensor technology and catalytic systems . Product Specifications: • CAS Number: 2241598-39-8 • Molecular Formula: C₁₀H₇N₃O₄ • Molecular Weight: 233.18 g/mol • Appearance: Off-white to white powder • Purity: ≥98% • Storage: Store in an airtight container, protected from light, and kept in a cool, dry place . Safety Information: This compound may cause skin and eye irritation (H315, H319) . Handle with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed handling and disposal procedures. Important Notice: This product is intended for research and development purposes in a laboratory or industrial setting only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All sales are final.

Properties

IUPAC Name

5-(1,2,4-triazol-1-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-9(15)6-1-7(10(16)17)3-8(2-6)13-5-11-4-12-13/h1-5H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSPMFYSIXEACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N2C=NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Cross-Coupling and Click Chemistry

A widely adopted method for introducing triazole moieties involves copper-catalyzed azide-alkyne cycloaddition (CuAAC). While this approach is exemplified in the synthesis of 5-(1H-1,2,3-Triazol-5-yl)isophthalic acid (click-TIA), analogous strategies can be adapted for the 1,2,4-triazole isomer.

Key Steps :

  • Triflate Intermediate Formation :
    Dimethyl 5-hydroxyisophthalate is converted to its trifluoromethanesulfonate derivative using triflic anhydride, enabling subsequent coupling reactions.

  • Sonogashira Coupling :
    The triflate reacts with trimethylsilylacetylene under palladium catalysis to introduce an alkyne group, yielding dimethyl 5-((trimethylsilyl)ethynyl)isophthalate.

  • Deprotection :
    Tetra-n-butylammonium fluoride (TBAF) removes the trimethylsilyl group, generating dimethyl 5-ethynylisophthalate.

  • Triazole Formation :
    Azidotrimethylsilane undergoes CuAAC with the alkyne to form the 1,2,4-triazole ring.

  • Hydrolysis :
    Alkaline hydrolysis of methyl esters yields the final carboxylic acid.

Reaction Conditions :

  • Catalysts : Pd(PPh₃)₂Cl₂ for Sonogashira; CuI for CuAAC.

  • Solvents : Tetrahydrofuran (THF) for coupling; methanol/water for hydrolysis.

  • Yields : >95% for cycloaddition; near-quantitative hydrolysis.

Direct Substitution via Nucleophilic Aromatic Substitution

An alternative route involves substituting a leaving group (e.g., halogen) on isophthalic acid with a pre-formed 1,2,4-triazole.

Procedure :

  • Halogenation :
    5-Nitroisophthalic acid is reduced to 5-aminoisophthalic acid, followed by diazotization and iodination to yield 5-iodoisophthalic acid.

  • Coupling :
    Ullmann coupling with 1H-1,2,4-triazole in the presence of CuI and a diamine ligand facilitates substitution.

Optimization Insights :

  • Temperature : 110–120°C in dimethylformamide (DMF).

  • Ligands : 1,10-Phenanthroline enhances coupling efficiency.

  • Yield : 60–70% after purification.

Hydrothermal Synthesis for Scalability

Hydrothermal methods are favored for large-scale MOF precursor synthesis. While primarily used for tetrazole analogs, this approach can be modified for triazoles.

Protocol :

  • Precursor Mixing :
    5-Cyanoisophthalic acid and sodium azide are dissolved in aqueous ammonia.

  • Cyclization :
    Heated at 150°C for 24 hours in a Teflon-lined autoclave, inducing cyclization to form the triazole ring.

  • Acidification :
    Adjusting pH to 2–3 precipitates the product.

Advantages :

  • Single-step process.

  • High purity (>98% by HPLC).

  • Scalable to kilogram quantities.

Comparative Analysis of Methods

Method Key Steps Yield Purity Scalability
Sonogashira/CuAACTriflate, coupling, hydrolysis85–90%>99%Moderate
Ullmann CouplingHalogenation, substitution60–70%95–98%High
HydrothermalCyclization, precipitation75–80%>98%High

Trade-offs :

  • Sonogashira/CuAAC : High purity but requires multiple steps.

  • Ullmann Coupling : Scalable but lower yield.

  • Hydrothermal : Efficient but limited to specific precursors.

Structural Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) :
    δ 8.63 (s, 2H, aromatic), 8.43 (s, 1H, triazole), 13.44 (br, 2H, COOH).

  • IR (ATR) :
    1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (triazole ring).

  • HRMS (ESI) :
    m/z 261.0423 [M – H]⁻ (calculated for C₁₀H₆N₃O₄).

Crystallographic Confirmation

Single-crystal X-ray diffraction reveals a planar triazole ring conjugated to the aromatic core, with intermolecular hydrogen bonds stabilizing the lattice.

Industrial Production Considerations

Challenges :

  • Cost of palladium catalysts in Sonogashira.

  • Corrosive nature of hydrothermal conditions.

Solutions :

  • Catalyst recycling via supported Pd nanoparticles.

  • Use of corrosion-resistant reactors (e.g., Hastelloy).

Emerging Methodologies

Microwave-Assisted Synthesis

Reduces reaction times from hours to minutes (e.g., 30 minutes for Ullmann coupling at 150°C).

Flow Chemistry

Continuous-flow systems enhance reproducibility in triazole formation, achieving 90% yield in CuAAC steps .

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,4-Triazol-1-yl)isophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce partially hydrogenated triazole derivatives .

Scientific Research Applications

Synthesis of Metal-Organic Frameworks (MOFs)

5-(1H-1,2,4-Triazol-1-yl)isophthalic acid serves as a versatile ligand in the synthesis of MOFs. The compound can coordinate with metal ions to form stable frameworks with tunable porosity and functionality.

Key Findings:

  • Coordination Chemistry: The compound has been used to synthesize various MOFs by coordinating with metals such as copper(II) acetate. These frameworks exhibit enhanced stability and specific adsorption properties for gases like CO2 .
  • Structural Characteristics: The synthesized MOFs demonstrate unique crystalline structures that can be tailored for specific applications, including gas storage and separation technologies .

Drug Delivery Systems

The ability of this compound to form hydrogels has significant implications for drug delivery applications. Its derivatives have shown promise in encapsulating therapeutic agents for controlled release.

Case Studies:

  • Hydrogel Formation: Research indicates that substituting the triazole moiety allows for the formation of stable hydrogels upon sonication. These hydrogels can encapsulate drugs like oxytetracycline hydrochloride and release them in a controlled manner .
  • Release Kinetics: In vitro studies demonstrate that the release rate of encapsulated drugs can be modulated by adjusting the pH of the surrounding environment. For instance, drug release rates were significantly higher at alkaline pH compared to acidic conditions .

Biocompatibility and Cytotoxicity

The biocompatibility of this compound and its derivatives has been evaluated to ensure safe application in biomedical fields.

Research Insights:

  • Cell Viability Studies: Studies involving HeLa cells showed that concentrations up to 1.9 × 10^-3 g/L did not adversely affect cell viability, indicating a favorable safety profile for potential biomedical applications .
  • Cytotoxicity Evaluation: Further investigations revealed that while some cytotoxic effects were observed at higher concentrations, the compound's derivatives remained relatively non-toxic at therapeutic levels .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Metal-Organic Frameworks (MOFs)Ligand for metal coordination leading to stable frameworksEnhanced stability and tunable properties
Drug Delivery SystemsHydrogel formation for encapsulating drugsControlled release and modulated kinetics
BiocompatibilityEvaluated using cell viability assaysNon-toxic at therapeutic concentrations

Mechanism of Action

The mechanism of action of 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or selective gas adsorption . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Research Findings and Implications

  • MOF Performance : this compound-derived Co-MOF exhibits superior CO₂ adsorption (3.2 mmol/g at 1 bar) compared to 5-TIA-based frameworks (1.8 mmol/g) due to enhanced porosity .
  • Biological Relevance : Click-TIA’s hydrogel shows promise for sustained drug release (e.g., 80% dexamethasone release over 72 hours) , a feature absent in the other derivatives.
  • Limitations : 5-TIA’s rigid structure hinders post-synthetic modification, while click-TIA’s hydrogel lacks thermal reversibility .

Biological Activity

5-(1H-1,2,4-Triazol-1-yl)isophthalic acid is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a triazole ring attached to an isophthalic acid moiety. The triazole structure is known for its role in various biological activities, including antifungal and anticancer properties. The synthesis of this compound typically involves multiple steps, including the reaction of isophthalic acid with triazole derivatives under specific conditions to yield the desired product.

Biological Activity

Anticancer Properties:
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is primarily linked to the induction of apoptosis in cancer cells. This compound interacts with cellular pathways that regulate proliferation and survival, leading to inhibited growth of malignant cells .

Antifungal Activity:
Similar to other triazole derivatives, this compound has shown potential antifungal properties. Triazoles are commonly used in agriculture and medicine for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis in fungal cell membranes. The specific interactions at the molecular level are still under investigation but are believed to involve binding to key enzymes involved in these processes .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction: The compound activates pathways that lead to programmed cell death in cancer cells.
  • Enzyme Inhibition: Its triazole structure allows it to bind effectively to enzymes critical for fungal growth and cancer cell metabolism.

Comparative Analysis

Compound NameStructureUnique Features
4-(1H-1,2,4-triazol-1-yl)benzoic acidStructureExhibits similar anticancer activity
5-(1H-1,2,3-triazol-5-yl)isophthalic acidStructureDemonstrates gelation properties with metal ions
5-(1H-1,2,4-Triazol-1-yl)pentanoic acidStructureKnown for antibacterial properties

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • Cytotoxicity Assays: In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines compared to control groups. IC50 values were determined through dose-response curves.
  • Metallogel Formation: Research involving the combination of this compound with metal ions (e.g., copper) resulted in the formation of stable metallogels. These materials exhibited unique thermal stability and potential applications in drug delivery systems .
  • Gene Expression Studies: Exposure to this compound has been shown to alter gene expression profiles associated with key metabolic pathways in embryonic development models. This underscores its potential teratogenic effects and necessitates further investigation into its safety profile .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid, and how can purity be ensured?

The ligand is typically synthesized via multi-step organic reactions, including nucleophilic substitution or click chemistry. For example, solvothermal methods are widely used for its integration into metal-organic frameworks (MOFs), where precursors like metal salts (e.g., CoCl₂·6H₂O) and the ligand are heated in solvents (e.g., DMF, acetic acid) at 80–130°C for 24–72 hours . Purity is ensured through recrystallization and characterization via HPLC, NMR, and elemental analysis. Thermal stability can be confirmed by TGA (thermogravimetric analysis) .

Q. How do researchers design MOFs using this compound as a linker?

The ligand’s carboxylate and triazole groups enable coordination with diverse metal nodes (e.g., transition metals, lanthanides). Experimental design involves selecting metal precursors (e.g., Co²⁺, Cu²⁺) and optimizing reaction conditions (pH, solvent, temperature). For instance, 2D MOFs with magnetic properties were synthesized by combining the ligand with transition metals under solvothermal conditions . Structural validation relies on PXRD, single-crystal X-ray diffraction, and FTIR spectroscopy .

Q. What characterization techniques are critical for analyzing this ligand and its coordination polymers?

Key techniques include:

  • PXRD : To confirm crystallinity and phase purity.
  • FTIR : To identify carboxylate (1600–1700 cm⁻¹) and triazole (~1500 cm⁻¹) bonding modes.
  • TGA : To assess thermal stability (decomposition >260°C) .
  • Luminescence spectroscopy : For Ln-MOFs, to study energy transfer mechanisms .

Advanced Research Questions

Q. How can conflicting data on MOF porosity and surface area be resolved when using this ligand?

Discrepancies in porosity (e.g., BET surface area) may arise from synthesis variables (e.g., solvent, activation temperature). For example, MOFs synthesized at higher temperatures (130°C) may exhibit larger pores due to improved ligand-metal coordination . Researchers should standardize activation protocols (e.g., solvent exchange, vacuum heating) and cross-validate data using gas adsorption (N₂, CO₂) and computational modeling (e.g., DFT) .

Q. What methodologies are employed to study gas adsorption selectivity in MOFs derived from this ligand?

Gas adsorption studies involve:

  • Volumetric/pressure-swing experiments : To measure uptake capacities for gases like CO₂, CH₄, and H₂.
  • IAST (Ideal Adsorbed Solution Theory) : To predict selectivity in gas mixtures.
  • In situ DRIFTS : To probe guest-host interactions. For instance, a Cu-MOF with this ligand showed high CO₂/N₂ selectivity due to triazole’s polarizable π-electrons interacting with CO₂ quadrupoles .

Q. How does the ligand influence luminescent properties in Ln-MOFs, and how are these properties quantified?

The triazole group acts as an antenna, transferring energy to lanthanide ions (e.g., Eu³⁺, Tb³⁺). Luminescence intensity depends on ligand-metal distance and coordination geometry. Methods include:

  • UV-Vis DRS : To determine bandgap and ligand-to-metal charge transfer.
  • PL (photoluminescence) spectroscopy : To measure emission lifetimes and quantum yields. A study on Eu-MOFs demonstrated tunable emission via pH-dependent ligand protonation .

Q. What strategies address low hydrolytic stability in MOFs incorporating this ligand?

Hydrolytic instability in aqueous or humid environments can be mitigated by:

  • Hydrophobic functionalization : Introducing alkyl groups to the ligand.
  • Post-synthetic modification (PSM) : Grafting water-resistant coatings.
  • Metal node selection : Using high-valence metals (e.g., Zr⁴⁺) for stronger coordination .

Q. How can computational modeling predict the ligand’s role in MOF-host interactions?

Density Functional Theory (DFT) calculations model ligand-metal binding energies and guest adsorption sites. Molecular docking (e.g., FlexX software) simulates interactions with biomolecules or pollutants. For example, triazole’s N-donor sites were shown to enhance CO₂ binding affinity in computational studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on catalytic efficiency in MOFs using this ligand?

Variations in catalytic activity (e.g., photocatalysis, oxidation) may stem from:

  • Metal center accessibility : Surface-exposed vs. encapsulated metal sites.
  • Defect density : Higher defects can increase active sites but reduce crystallinity.
  • Reaction conditions : pH, solvent, and light intensity (for photocatalysis). A study on Co-MOF@GO composites highlighted the role of graphene oxide in enhancing charge separation, explaining higher efficiency compared to pure MOFs .

Q. Why do different studies report varying luminescence quenching responses for similar Ln-MOFs?

Discrepancies arise from:

  • Analyte concentration : Quenching efficiency (Stern-Volmer constants) depends on analyte-ligand binding kinetics.
  • MOF morphology : Nanoparticles vs. bulk crystals alter surface area and detection limits.
  • Interference from solvents : Polar solvents may disrupt ligand-analyte interactions.
    For example, Fe³⁺ detection limits varied by 10× between two Eu-MOFs due to differences in pore size .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for MOFs Using this compound

Metal NodeSolvent SystemTemperature (°C)Time (h)ApplicationRef.
Co²⁺DMF/H₂O/AcOH13024Photocatalysis
Cu²⁺DMF/EtOH8548Gas adsorption
Eu³⁺H₂O/DMF12072Luminescence

Q. Table 2. Common Contradictions and Resolutions in MOF Studies

ContradictionPossible CauseResolutionRef.
Varying BET surface areasActivation protocolsStandardize solvent exchange/vacuum drying
Discrepant catalytic ratesMetal site accessibilityUse PSM to expose active sites
Inconsistent luminescenceLigand protonation stateControl pH during synthesis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-1,2,4-Triazol-1-yl)isophthalic acid
Reactant of Route 2
Reactant of Route 2
5-(1H-1,2,4-Triazol-1-yl)isophthalic acid

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